
3,7-Dimethylcyclooctane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylcyclooctane-1,5-dione is an organic compound characterized by a cyclooctane ring with two methyl groups at positions 3 and 7, and two ketone groups at positions 1 and 5. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylcyclooctane-1,5-dione can be achieved through various methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This is followed by a Claisen condensation, a base-catalyzed cyclization, and subsequent hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylcyclooctane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
3,7-Dimethylcyclooctane-1,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethylcyclooctane-1,5-dione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclooctane ring structure allows for interactions with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: Similar structure but with a six-membered ring.
Cyclooctane-1,3-dione: Lacks the methyl groups at positions 3 and 7.
Cyclodecane-1,5-dione: Larger ring size with similar functional groups.
Uniqueness
3,7-Dimethylcyclooctane-1,5-dione is unique due to its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity compared to other cycloalkane diones .
Properties
CAS No. |
106202-22-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3,7-dimethylcyclooctane-1,5-dione |
InChI |
InChI=1S/C10H16O2/c1-7-3-9(11)5-8(2)6-10(12)4-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
QVHYKGJWPFHTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(CC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



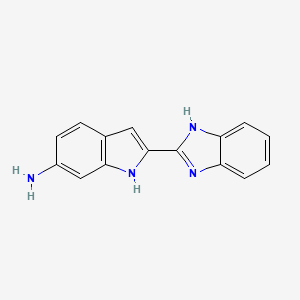
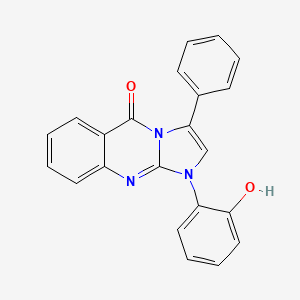



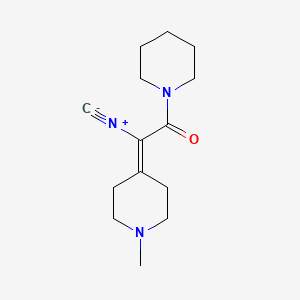

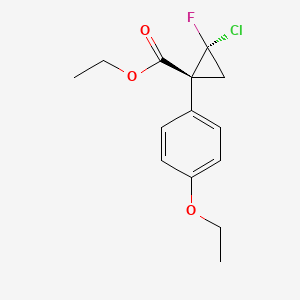
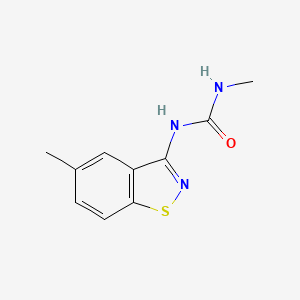
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)

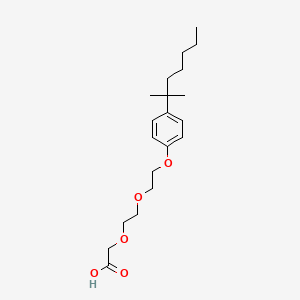
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
